2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride
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Overview
Description
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride is a chemical compound that features a unique combination of amino, chloro, and sulfanyl groups attached to a propionic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride typically involves the reaction of 2-chloroethanethiol with an appropriate amino acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a corresponding ethyl group under specific conditions.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
- 2-Amino-3-(2-chloroethylthio)-propionic acid
- 2-Amino-3-(2-bromoethylsulfanyl)-propionic acid
- 2-Amino-3-(2-iodoethylsulfanyl)-propionic acid
Comparison:
- Uniqueness: The presence of the chloro group in 2-Amino-3-(2-chloroethylsulfanyl)propanoic acid hydrochloride makes it more reactive towards nucleophiles compared to its bromo or iodo counterparts.
- Reactivity: The chloro derivative is generally less reactive than the bromo or iodo derivatives, making it more suitable for controlled reactions.
Properties
CAS No. |
89299-66-1 |
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Molecular Formula |
C5H11Cl2NO2S |
Molecular Weight |
220.12 g/mol |
IUPAC Name |
2-amino-3-(2-chloroethylsulfanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10ClNO2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H |
InChI Key |
FZKNTCNFTWGOOW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)SCC(C(=O)O)N.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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